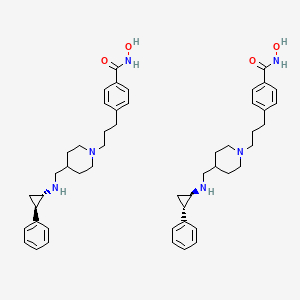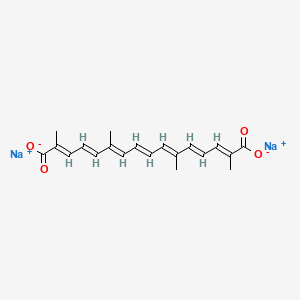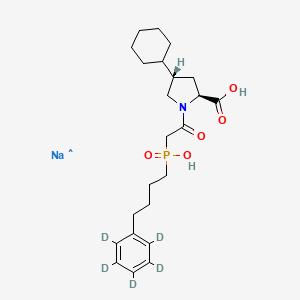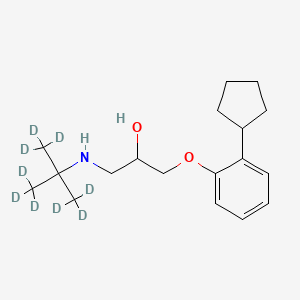
racPenbutolol-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
racPenbutolol-d9: is a deuterium-labeled version of racemic penbutolol, a non-selective beta-adrenergic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of beta-blockers. The incorporation of deuterium atoms into the molecular structure of penbutolol enhances its stability and allows for more precise tracking in biological systems .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of racPenbutolol-d9 involves the incorporation of deuterium atoms into the penbutolol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of a base, such as sodium hydride, and a deuterated solvent, such as deuterated chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The final product is purified using techniques such as chromatography to ensure high purity and consistency .
化学反応の分析
Types of Reactions: racPenbutolol-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
racPenbutolol-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving beta-blockers to understand their pharmacokinetics and metabolic pathways.
Biology: Helps in studying the interaction of beta-blockers with biological systems, including receptor binding and signal transduction.
Medicine: Aids in the development of new beta-blockers with improved pharmacokinetic profiles and reduced side effects.
Industry: Used in the production of stable isotope-labeled compounds for various applications, including drug development and environmental studies
作用機序
racPenbutolol-d9 acts on beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This process ultimately results in increased heart rate and blood pressure. This compound, being a beta-blocker, inhibits this pathway, leading to decreased heart rate and blood pressure .
類似化合物との比較
Penbutolol: The non-deuterated version of racPenbutolol-d9, used for similar purposes but without the enhanced stability provided by deuterium.
Acebutolol: Another beta-blocker with similar pharmacological properties but different chemical structure and selectivity for beta-1 receptors.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions, with a different pharmacokinetic profile compared to this compound
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise tracking in biological systems. This makes it a valuable tool in pharmacokinetic and metabolic studies, providing insights that are not possible with non-deuterated compounds .
特性
分子式 |
C18H29NO2 |
|---|---|
分子量 |
300.5 g/mol |
IUPAC名 |
1-(2-cyclopentylphenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/i1D3,2D3,3D3 |
InChIキー |
KQXKVJAGOJTNJS-GQALSZNTSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1C2CCCC2)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


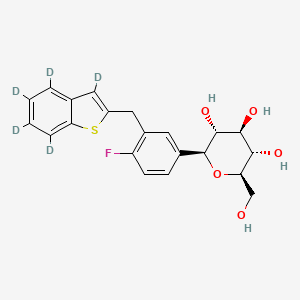
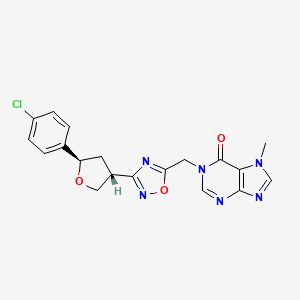

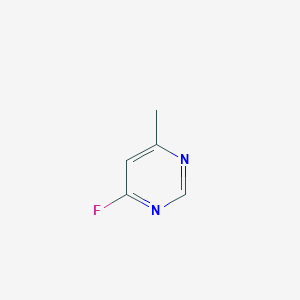
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
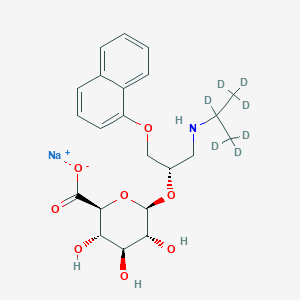
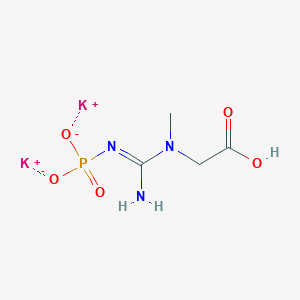
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)


![[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12431202.png)
